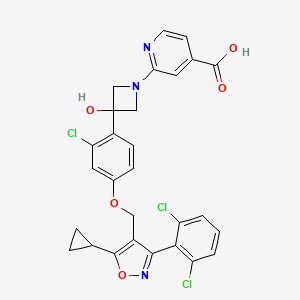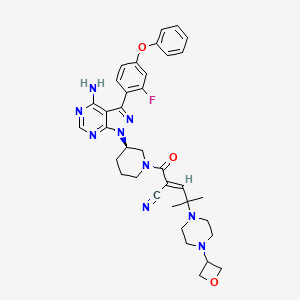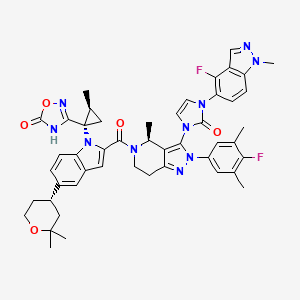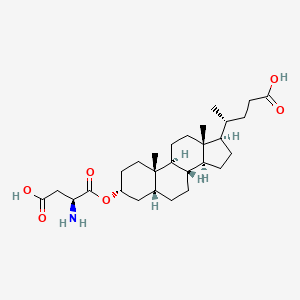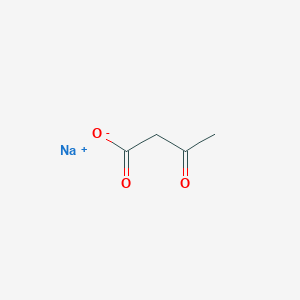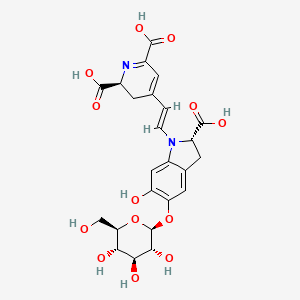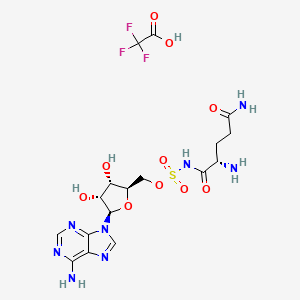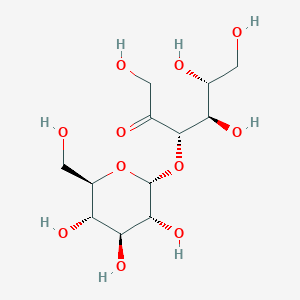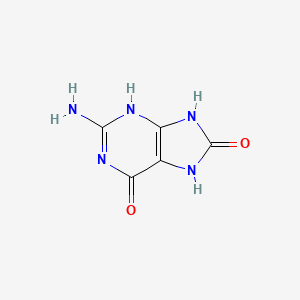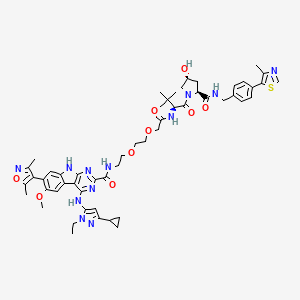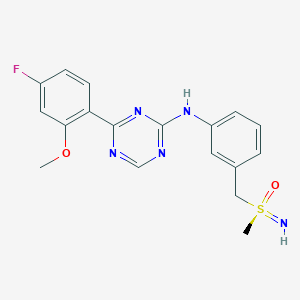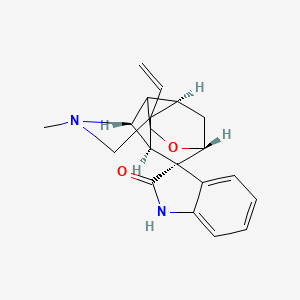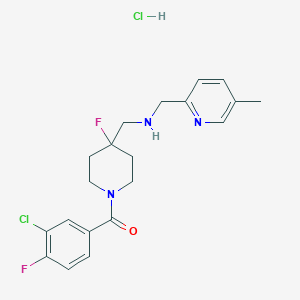
Befiradol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
F 13640 (hydrochloride), also known as befiradol hydrochloride, is a novel compound that acts as a high-efficacy agonist for the 5-hydroxytryptamine 1A receptor. This compound has shown exceptional selectivity for this receptor compared to other receptors and binding sites.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for F 13640 (hydrochloride) are not widely documented. it is likely that the production involves standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and formulation .
Analyse Des Réactions Chimiques
Types of Reactions
F 13640 (hydrochloride) primarily undergoes reactions typical of compounds with similar functional groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the compound’s structure and potentially its activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving F 13640 (hydrochloride) include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Applications De Recherche Scientifique
F 13640 (hydrochloride) has several scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a model compound for receptor agonists.
Biology: Used in research to understand the role of 5-hydroxytryptamine 1A receptors in biological systems.
Medicine: Investigated for its analgesic properties and potential use in treating neuropathic pain and other pain-related conditions.
Mécanisme D'action
F 13640 (hydrochloride) exerts its effects by selectively activating 5-hydroxytryptamine 1A receptors. This activation modulates the activity of serotonergic neurons and pyramidal neurons in the prefrontal cortex. The compound’s analgesic properties are likely due to its ability to decrease extracellular serotonin levels and increase extracellular dopamine levels in specific brain regions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Buspirone: Another 5-hydroxytryptamine 1A receptor agonist with anxiolytic properties.
Tandospirone: A selective 5-hydroxytryptamine 1A receptor agonist used in the treatment of anxiety disorders.
Gepirone: A 5-hydroxytryptamine 1A receptor agonist with potential antidepressant effects
Uniqueness
F 13640 (hydrochloride) is unique due to its high efficacy and selectivity for the 5-hydroxytryptamine 1A receptor. Its dual role in modulating both pre- and postsynaptic receptors distinguishes it from other similar compounds. Additionally, its potential for treating neuropathic pain through novel neuroadaptive mechanisms sets it apart from other 5-hydroxytryptamine 1A receptor agonists .
Propriétés
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF2N3O.ClH/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15;/h2-5,10-11,24H,6-9,12-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFWJLIGVNWMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-amino-N-[(1R,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B8075267.png)
![4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide](/img/structure/B8075269.png)
